4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide is also known as ECA. It is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. ECA is a sulfonamide derivative that has been synthesized using a variety of methods.
Wirkmechanismus
The mechanism of action of ECA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cellular processes such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular processes, which ultimately leads to cell death.
Biochemical and Physiological Effects:
ECA has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, ECA has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
ECA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under a wide range of conditions, making it easy to handle and store. However, ECA has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on ECA. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of ECA's potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of ECA and its potential applications in the field of medicine and biochemistry.
Conclusion:
In conclusion, 4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine and biochemistry. It has been synthesized using various methods and has been studied extensively for its potential applications in the treatment of cancer, inflammation, and microbial infections. Although it has several advantages for lab experiments, it also has some limitations. Future research on ECA will focus on the development of new synthesis methods and the study of its potential use in the treatment of other diseases.
Synthesemethoden
ECA has been synthesized using various methods. One of the most common methods involves the reaction of N-ethylbenzenesulfonamide with cyclohexylisothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and solvents.
Wissenschaftliche Forschungsanwendungen
ECA has been studied extensively for its potential applications in the field of medicine and biochemistry. It has been shown to have anticancer properties and has been studied for its potential use in chemotherapy. ECA has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[4-(ethylsulfamoyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c1-2-16-22(19,20)14-10-8-13(9-11-14)18-15(21)17-12-6-4-3-5-7-12/h8-12,16H,2-7H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCMOVXQKVGOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.